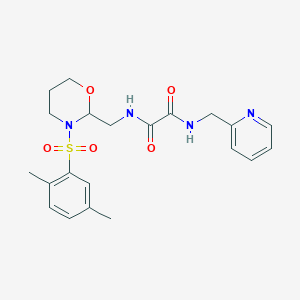![molecular formula C27H28N6O2S B2761528 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1223925-84-5](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H28N6O2S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Assessment
Heterocyclic compounds incorporating thiadiazole moieties have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in developing new insecticides that could be derived from the structural framework similar to the queried compound (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
New pyrazoline and pyrazole derivatives have been synthesized, showing significant antibacterial and antifungal activities. This suggests that compounds with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c] framework could potentially be explored for antimicrobial properties (Hassan, 2013).
Anticancer Activities
The synthesis of antipyrine-based heterocycles incorporating triazole and pyrazine derivatives and their evaluation for anticancer and antimicrobial activities highlight the relevance of exploring similar compounds for therapeutic applications. This area of research indicates the potential of utilizing complex heterocycles in drug discovery and development (Riyadh et al., 2013).
Molecular Probes Development
Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, such as SCH 442416, have shown high affinity and selectivity as antagonists for human A2A adenosine receptors. This suggests the potential for compounds within this chemical space to serve as molecular probes or therapeutic agents targeting specific receptors (Kumar et al., 2011).
Insecticidal Agents Development
The creation of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, and their insecticidal activity against the cotton leafworm, Spodoptera littoralis, further illustrates the utility of these complex molecular structures in developing new agrochemicals (Soliman et al., 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(4-ethylphenyl)acetamide, which is synthesized from 4-ethylphenol and acetic anhydride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "4-ethylphenol", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "2 equivalents" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "2 equivalents" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol", "conditions": "reflux in ethanol", "reagents": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "potassium carbonate", "amount": "2 equivalents" }, { "name": "thiourea", "amount": "2 equivalents" } ], "yield": "70%" }, { "step": "Synthesis of N-(4-ethylphenyl)acetamide", "conditions": "reflux in acetic anhydride", "reagents": [ { "name": "4-ethylphenol", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "2 equivalents" }, { "name": "sodium acetate", "amount": "2 equivalents" } ], "yield": "80%" }, { "step": "Coupling of the two intermediates", "conditions": "room temperature in dichloromethane", "reagents": [ { "name": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol", "amount": "1 equivalent" }, { "name": "N-(4-ethylphenyl)acetamide", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "2 equivalents" } ], "yield": "60%" } ] } | |
| 1223925-84-5 | |
Molecular Formula |
C27H28N6O2S |
Molecular Weight |
500.62 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-5-16-35-22-12-8-20(9-13-22)23-17-24-26-29-30-27(32(26)14-15-33(24)31-23)36-18-25(34)28-21-10-6-19(4-2)7-11-21/h6-15,17H,3-5,16,18H2,1-2H3,(H,28,34) |
InChI Key |
WCQCCDKOEGETAE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)CC)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


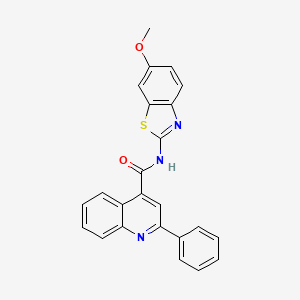
![{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2761446.png)
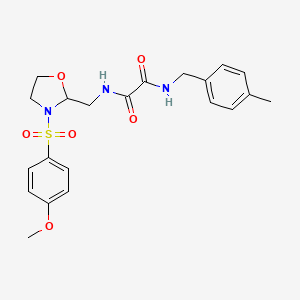
![Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2761448.png)
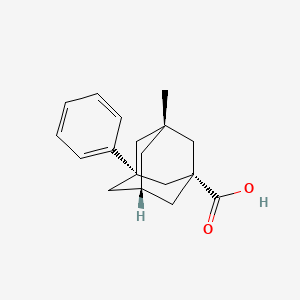
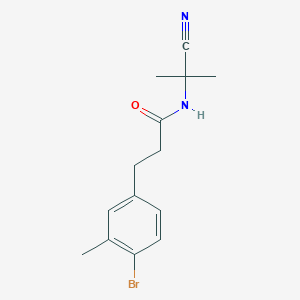
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2761453.png)
![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)
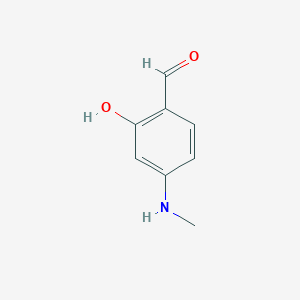
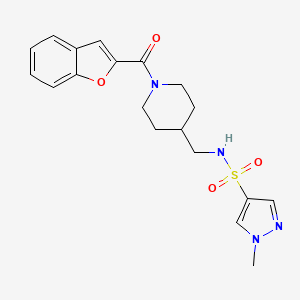
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)
![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)

